N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of the N-(p-ethoxyphenyl) group on β-lactams, which can be oxidatively removed by ceric ammonium nitrate in good yield . The synthesis process involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated to establish optimum conditions .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows that they crystallize in specific space groups with one molecule in the asymmetric unit . The crystal structure contains weak C–H···O intermolecular and C–H···N intramolecular H-bonds . Molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate . This reaction yields N-dearylated 2-azetidinones in good to excellent yields .Applications De Recherche Scientifique
Radiolabeled Compounds for Receptor Imaging
Radiolabeled compounds, such as [11C]L-159,884, a nonpeptide angiotensin II antagonist, have been developed for angiotensin II, AT1 receptor imaging. These compounds, due to their potent and selective ligand properties for the AT1 receptor, represent potential tools for medical diagnostics and research (Hamill et al., 1996).
Pharmaceutical Impurities Identification
In the pharmaceutical industry, the identification and isolation of impurities are crucial for drug safety. Novel impurities of anti-diabetic drug Repaglinide have been detected and characterized, demonstrating the importance of advanced analytical techniques in ensuring drug purity and compliance with regulatory standards (Kancherla et al., 2018).
Antimicrobial Activity
A series of compounds have been synthesized and screened for their in vitro antibacterial and antifungal activities. This research contributes to the development of new therapeutic agents for treating microbial diseases, highlighting the potential of benzamide derivatives in antimicrobial drug discovery (Desai et al., 2013).
Neuroleptic Properties Exploration
The investigation of neuroleptic agents, such as N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide, has provided insights into their behavioral pharmacology and mechanism of action. These studies are significant for understanding the pharmacological properties of benzamide derivatives and their potential therapeutic applications (Kuribara & Tadokoro, 2004).
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-9-7-17(8-10-18)22-13-16(12-19(22)23)21-20(24)15-6-4-5-14(2)11-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNTZTAQXSELNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.